6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
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Description
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTT and has gained attention due to its unique chemical structure and properties.
Scientific Research Applications
Chemical and Structural Characterization
The chemical structure and spectroscopic properties of related triazine-thione compounds have been explored, highlighting their potential as chemotherapeutic agents. A study focused on quantum chemical calculations to understand the energy, geometrical structure, vibrational wavenumbers, and spectroscopic characterization of a novel functionalized triazoline-3-thione compound, potentially useful in chemotherapy (El-Emam et al., 2012).
Optoelectronic Properties
Investigations into triazine compounds have also been directed towards understanding their optoelectronic properties. For example, a study on the ultraviolet absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine class and their methoxy derivatives provided insights into fluorescence spectroscopy and X-ray structure analysis, underlining the significant photophysical properties of these compounds (Keck et al., 1998).
Nonlinear Optical Properties
The nonlinear optical properties of similar compounds have been studied, indicating potential applications in photonic devices. For instance, the compound 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile displayed distinct nonlinear refractive index and nonlinear absorption coefficient properties, which were investigated using the Z-scan technique (Khanzadeh et al., 2018).
Synthesis and Structural Assignment
The synthesis and structural assignment of novel triazine-thione compounds have been documented, emphasizing the importance of structural understanding for potential applications. For example, a novel compound featuring a methoxyphenyl triazine-thione moiety was synthesized and its structure was assigned through various spectroscopic methods (Wujec & Typek, 2023).
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-3-7-14(8-4-12)20-11-18-16(19-17(20)22)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGMNONHUFSSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione |
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